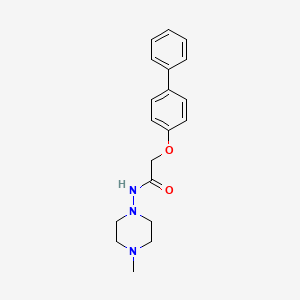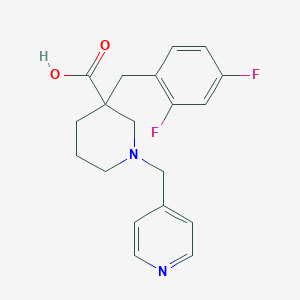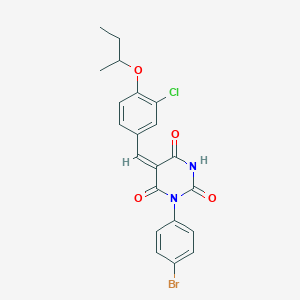![molecular formula C19H17N3O2 B5396794 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5396794.png)
2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide, also known as MPAPOB, is a chemical compound that has been studied for its potential therapeutic applications. This compound is synthesized through a series of chemical reactions and has been found to have various biochemical and physiological effects on the body. In
Mécanisme D'action
The exact mechanism of action of 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide is not fully understood. However, studies have suggested that 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide inhibits the activity of certain enzymes that are involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been found to have other biochemical and physiological effects on the body. Studies have shown that 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide can inhibit the activity of certain enzymes that are involved in inflammation and oxidative stress. Additionally, 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been found to have anti-angiogenic activity, which means that it can inhibit the growth of blood vessels that supply nutrients to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide in lab experiments is that it has been found to have low toxicity in normal cells. This means that it may have fewer side effects than other anti-cancer drugs. However, one limitation of using 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide in lab experiments is that it is not very soluble in water, which can make it difficult to administer.
Orientations Futures
There are several future directions for research on 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide. One area of research could be to further investigate its mechanism of action and how it interacts with specific enzymes involved in cancer cell proliferation and survival. Additionally, more studies could be done to determine the optimal dosage and administration of 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide for maximum anti-tumor activity. Finally, studies could be done to investigate the potential use of 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide in combination with other anti-cancer drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide is a chemical compound that has been studied for its potential therapeutic applications in the treatment of cancer. It is synthesized through a series of chemical reactions and has been found to have anti-tumor activity and other biochemical and physiological effects on the body. While there are advantages and limitations to using 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide in lab experiments, there are several future directions for research that could lead to further understanding of its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide involves several chemical reactions. The starting material for the synthesis is 2-methylbenzoic acid, which is reacted with thionyl chloride to form 2-methylbenzoyl chloride. The resulting compound is then reacted with 4-aminophenol to form 2-methyl-N-(4-hydroxyphenyl)benzamide. This compound is then reacted with 6-methyl-3-pyridazinol to form 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide, which is the final product.
Applications De Recherche Scientifique
2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has anti-tumor activity and can induce apoptosis in cancer cells. Additionally, 2-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
2-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-5-3-4-6-17(13)19(23)20-15-8-10-16(11-9-15)24-18-12-7-14(2)21-22-18/h3-12H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYFPUDPANWOAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-8-[2-(phenylsulfonyl)ethyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5396712.png)
![6,8-dimethyl-9-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5396717.png)

![2-[(4-methoxyphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5396733.png)
![ethyl 7-methyl-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5396739.png)
![4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzamide](/img/structure/B5396750.png)



![4-benzoyl-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5396775.png)


![2-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5396791.png)
![6-(3-iodophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5396802.png)